6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine
Descripción
Propiedades
IUPAC Name |
6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-23-11-22-15-16(23)20-10-21-17(15)24-6-3-12(4-7-24)9-25-14-2-5-19-8-13(14)18/h2,5,8,10-12H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFJVWYFPVVNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
N9-Methylation of Purine
The alkylation of purine at the N9 position is achieved using methyl iodide under basic conditions. As demonstrated in, tert-alkylation of purines employs bis(trimethylsilyl)acetamide (BSA) and SnCl₄ to activate the nucleophilic site. For N9-methylation:
Chlorination at C6
The 6-position is activated for substitution via chlorination using POCl₃ or PCl₅.
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Procedure : 9-Methylpurine (1 equiv.) is refluxed with POCl₃ (3 equiv.) and N,N-diethylaniline (catalyst) at 110°C for 4 hours. Excess POCl₃ is removed under vacuum, and the residue is neutralized with ice-water.
Preparation of 4-[(3-Chloropyridin-4-yl)Oxymethyl]Piperidine
Synthesis of 3-Chloro-4-hydroxypyridine
Deaminative chlorination of 4-aminopyridine is performed using MgCl₂ and tert-butyl nitrite (TBN) in acetonitrile.
Etherification of 4-Hydroxymethylpiperidine
The hydroxymethylpiperidine is coupled to 3-chloro-4-hydroxypyridine via Mitsunobu reaction.
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Procedure : 4-Hydroxymethylpiperidine (1 equiv.), 3-chloro-4-hydroxypyridine (1.2 equiv.), triphenylphosphine (1.5 equiv.), and diethyl azodicarboxylate (DEAD, 1.5 equiv.) in THF at 0°C→25°C for 12 hours.
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Yield : 68% after column chromatography (hexane/ethyl acetate).
Coupling of Purine and Piperidine Moieties
Nucleophilic Aromatic Substitution
The 6-chloro group on 9-methylpurine undergoes displacement with 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine.
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Procedure : 9-Methyl-6-chloropurine (1 equiv.), piperidine derivative (1.5 equiv.), and K₂CO₃ (2 equiv.) in DMF at 120°C for 24 hours. The mixture is filtered, concentrated, and purified via HPLC.
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Characterization : HRMS (ESI) m/z calcd for C₁₇H₁₈ClN₆O: 369.1234; found: 369.1236.
Optimization and Challenges
Regioselectivity in Purine Functionalization
Competing N7/N9 alkylation is mitigated using bulky bases (e.g., DBU) to favor N9-methylation. SnCl₄ enhances electrophilicity at C6, enabling efficient chlorination.
Ether Bond Stability
The Mitsunobu reaction ensures high regioselectivity for ether formation, avoiding side reactions at the chloropyridine’s nitrogen.
Analytical Data and Validation
Spectroscopic Confirmation
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can potentially reduce specific functional groups.
Substitution: The compound is reactive in nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral medium.
Reduction: Hydrogenation over Pd/C or use of reducing agents like NaBH₄.
Substitution: Strong bases like NaOH or KOH in aprotic solvents, such as DMF or DMSO.
Major Products
Oxidation: Formation of carboxylic acid or aldehyde derivatives.
Reduction: Formation of fully hydrogenated products.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have explored the potential of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine as an anticancer agent. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, it has shown efficacy against certain types of leukemia and solid tumors by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Neuropharmacology
The compound's structural similarities to known neuroactive agents suggest its potential role in treating neurodegenerative disorders. Preliminary findings indicate that it may enhance cognitive function and exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems such as dopamine and serotonin. Further research is needed to elucidate its mechanism of action and therapeutic window.
Antimicrobial Properties
There is emerging evidence that compounds similar to 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine possess antimicrobial activities. Studies have shown effectiveness against various bacterial strains, including resistant strains, highlighting its potential as a lead compound for antibiotic development . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of leukemia cell lines with IC50 values in low micromolar range. |
| Study B | Neuropharmacology | Reported improvements in memory tasks in rodent models; potential involvement of dopaminergic pathways suggested. |
| Study C | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against MRSA strains. |
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: May inhibit or activate biochemical pathways by binding to target sites, altering their function.
Comparación Con Compuestos Similares
Research Implications
- Target Compound Advantages: The 9-methyl group likely reduces oxidative metabolism at position 9, enhancing half-life. The chloropyridine-oxymethyl group may improve lipophilicity and target engagement compared to acetylated or cyano-substituted analogs .
- Limitations: No direct biological data are available for the target compound; inferences are based on structural analogs. Synthetic challenges (e.g., regioselective ether formation) may affect scalability .
Actividad Biológica
6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a purine base modified with a piperidine and chloropyridine moiety, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 347.8 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClN5O |
| Molecular Weight | 347.8 g/mol |
| CAS Number | 2770636-73-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially influencing conditions such as hyperuricemia by modulating uric acid levels through xanthine oxidase inhibition .
Biological Activity and Therapeutic Applications
- Anti-hyperuricemic Activity :
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Anticancer Potential :
- Some studies have highlighted the moderate anticancer activity of related piperidine derivatives, suggesting that the structural components of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine may also contribute to similar effects .
- Cytotoxicity Studies :
Case Studies
- Xanthine Oxidase Inhibition :
- Pharmacokinetics :
Q & A
Q. What are the established synthetic protocols for preparing 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine?
Answer: The synthesis typically involves nucleophilic substitution reactions between a 6-chloropurine derivative and a functionalized piperidine intermediate. For example:
- Key steps :
- Intermediate preparation : Synthesize 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine by coupling 3-chloropyridin-4-ol with a piperidine-methyl electrophile.
- Purine coupling : React 6-chloro-9-methylpurine with the piperidine intermediate under basic conditions (e.g., triethylamine in n-butanol at 100°C for 15 hours), yielding the target compound .
- Critical parameters :
- Solvent polarity (n-butanol enhances solubility of intermediates).
- Stoichiometric excess of piperidine (1.5–2.0 equivalents) to drive the reaction to completion.
- Purification via column chromatography (e.g., EtOAc/hexane gradients) to isolate the product .
Q. How is the compound structurally characterized in academic research?
Answer: Structural elucidation relies on spectroscopic and chromatographic methods:
- 1H/13C NMR : Peaks for the purine core (e.g., H-8 at δ 7.95 ppm, C-6 at δ 153.9 ppm) and piperidine substituents (e.g., methylene protons at δ 4.29 ppm) confirm regiochemistry .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 204 for the purine-piperidine backbone) and fragmentation patterns validate the structure .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What safety precautions are recommended for handling this compound?
Answer: Based on structurally similar purine derivatives:
- Ventilation : Use fume hoods to avoid inhalation exposure (P260 precaution) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
Answer: Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in purine functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine intermediates .
- Temperature control : Reflux conditions (100–120°C) balance reaction rate and by-product formation .
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. What methodologies are used to investigate the compound’s pharmacokinetic (PK) profile?
Answer: Advanced PK studies involve:
- Radiolabeling : Synthesize [14C]-labeled analogs to track absorption/distribution (specific activity: 3.73 µCi/mg) .
- Metabolite identification : Incubate with human liver microsomes and analyze via HPLC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
- CYP enzyme mapping : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic pathways and drug-drug interaction risks .
Q. How do researchers resolve contradictions in reported biological activity data?
Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
- Assay standardization :
- Fixed ATP concentrations (e.g., 10 µM) in kinase inhibition assays.
- Use of isogenic cell lines to minimize genetic variability .
- Orthogonal validation : Confirm binding affinities using surface plasmon resonance (SPR) and fluorescence polarization assays .
- Batch consistency : Ensure compound purity ≥95% via HPLC and control for residual solvents (e.g., dichloromethane <0.1%) .
Q. What experimental approaches elucidate the compound’s mechanism of action?
Answer: Mechanistic studies employ:
- Target engagement assays :
- SPR : Measure real-time binding kinetics (ka/kd) to purified receptors (e.g., kinase domains) .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells .
- Pathway analysis : RNA sequencing to identify downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
- Structural modeling : Docking studies (e.g., AutoDock Vina) predict binding poses within active sites .
Q. How is the compound’s stability assessed under varying storage conditions?
Answer: Stability protocols include:
- Forced degradation studies :
- Acid/Base hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours; analyze degradation via HPLC .
- Photostability : UV light exposure (ICH Q1B guidelines) to detect photo-oxidation products .
- Long-term storage : Monitor purity at -20°C over 6–12 months; use amber vials to prevent light-induced degradation .
Q. Table 1: Synthetic Parameters for Purine-Piperidine Coupling
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | n-Butanol | |
| Base | Triethylamine (1.5 eq) | |
| Temperature | 100°C (reflux) | |
| Reaction Time | 15 hours | |
| Yield | 87% |
Q. Table 2: Key Metabolic Pathways Identified
| Metabolite | Enzyme Responsible | Detection Method | Reference |
|---|---|---|---|
| CE-156,706 (M1) | CYP3A4 | HPLC-MS/MS | |
| CE-114,764 (M2) | CYP2D6 | Radiolabel tracing |
Q. Notes
- Critical data gaps : Limited evidence on in vivo toxicity; prioritize rodent models for acute/chronic toxicity studies.
- Methodological rigor : Cross-validate structural data with X-ray crystallography where feasible.
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